Narrow Src Family Kinase Inhibition: >333-Fold Selectivity Over c-Abl vs. Dasatinib
A 419259 exhibits a marked selectivity advantage for Src family kinases over c-Abl when directly compared to dasatinib, a common alternative Src inhibitor. The selectivity ratio (c-Abl IC50 / Src IC50) for A 419259 is 333, significantly higher than the ratio for dasatinib, which is a dual Src/Abl inhibitor with near-equipotent activity against both kinases [1][2]. This indicates that A 419259 will predominantly inhibit SFKs at its active concentration range, whereas dasatinib will simultaneously inhibit Bcr-Abl and Src pathways, potentially confounding results in leukemia models where Bcr-Abl signaling is also a key driver .
| Evidence Dimension | c-Abl IC50 (nM) |
|---|---|
| Target Compound Data | 3,000 nM |
| Comparator Or Baseline | Dasatinib: 0.6 nM |
| Quantified Difference | A 419259 c-Abl IC50 is 5,000× higher than dasatinib |
| Conditions | In vitro kinase assays using purified recombinant enzymes |
Why This Matters
For researchers studying SFK-specific signaling in the context of Bcr-Abl-driven leukemias, A 419259 provides a cleaner pharmacological tool, reducing experimental noise from dual-pathway inhibition.
- [1] Pene-Dumitrescu, T., et al. (2008). An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259. Oncogene, 27(56), 7055-7069. View Source
- [2] Cayman Chemical. (2022). A-419259 (Hydrochloride) Product Datasheet. Item No. 18168. View Source
